molecular formula C11H15N3O2 B562724 2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d5 CAS No. 1189658-77-2

2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d5

Cat. No. B562724
CAS RN: 1189658-77-2
M. Wt: 226.291
InChI Key: HUVIKIJSYLNFHM-YRYIGFSMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d5 is a biochemical compound with the molecular formula C11H10D5N3O2 and a molecular weight of 226.29 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d5 is represented by the formula C11H10D5N3O2 . This indicates that the molecule consists of 11 carbon atoms, 10 deuterium atoms (a stable isotope of hydrogen), 3 nitrogen atoms, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d5 is a solid substance that is soluble in methanol . It should be stored at -20° C to maintain its stability .

Future Directions

The future directions of research involving 2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d5 are not specified in the sources I found. Given its use in proteomics research, it may be involved in studies aimed at understanding protein function and interactions .

properties

IUPAC Name

3,3,3-trideuterio-2-[dideuterio-(4-hydroxy-3-methoxyphenyl)methyl]-2-hydrazinylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-11(7-12,14-13)6-8-3-4-9(15)10(5-8)16-2/h3-5,14-15H,6,13H2,1-2H3/i1D3,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVIKIJSYLNFHM-YRYIGFSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)OC)(C#N)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C#N)(C([2H])([2H])C1=CC(=C(C=C1)O)OC)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662000
Record name 2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-(~2~H_3_)methyl(~2~H_2_)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1189658-77-2
Record name 2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-(~2~H_3_)methyl(~2~H_2_)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.